2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
The compound “2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The octahydrobenzo[b][1,4]dioxin-6-yl group is a type of cyclic ether, which is also commonly found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data or literature on this compound, a detailed analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the indole and octahydrobenzo[b][1,4]dioxin groups. Indoles are known to undergo electrophilic substitution at the C3 position . The octahydrobenzo[b][1,4]dioxin group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions.Scientific Research Applications
1. Strictosidine Synthase Research
Methods of Application: The compound was used in complex with Strictosidine Synthase, and the structure was determined using X-ray diffraction .
Results: The research provided valuable insights into the structure of Strictosidine Synthase and its interaction with the compound .
2. Fluorophores Research
Methods of Application: The compound was synthesized and its optical, thermal, and electroluminescence properties were studied .
Results: The fluorophores exhibited high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications .
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21-12-13(15-4-2-3-5-16(15)21)10-19(22)20-14-6-7-17-18(11-14)24-9-8-23-17/h2-5,12,14,17-18H,6-11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQYXPFKMCTHMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC4C(C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide |
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